molecular formula C26H22N2O4 B7772072 Fmoc-D-Trp-OH CAS No. 144701-22-4

Fmoc-D-Trp-OH

Cat. No.: B7772072
CAS No.: 144701-22-4
M. Wt: 426.5 g/mol
InChI Key: MGHMWKZOLAAOTD-UHFFFAOYSA-N
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Description

Fmoc-D-Trp-OH is a synthetic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The compound also contains an indole ring, which is a structural motif found in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Trp-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in controlled environments to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Trp-OH undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amino acid derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

Fmoc-D-Trp-OH has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis due to the presence of the Fmoc protecting group.

    Biology: Studied for its potential role in biological processes involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of peptide-based drugs.

    Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-D-Trp-OH involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Fmoc group serves as a protecting group during peptide synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

    2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of an indole ring.

    2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-3-(4-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group.

Uniqueness

Fmoc-D-Trp-OH is unique due to the presence of both the Fmoc protecting group and the indole ring. This combination makes it particularly useful in peptide synthesis and biological research, as it can be selectively deprotected and modified.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHMWKZOLAAOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875541
Record name FMOC-TRYPTOPHAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-22-4, 35737-15-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144701-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035737156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170845
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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